(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound characterized by the presence of an amino group and a dichlorophenyl substituent. Its molecular formula is CHClNO, with a molecular weight of 220.09 g/mol. The compound is significant in medicinal chemistry due to its unique structural features that influence its biological activity and chemical reactivity. The specific stereochemistry (1S,2R) contributes to its distinct properties, making it a subject of interest in various research fields, including pharmacology and organic synthesis.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with varied properties.
The biological activity of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has been explored in various studies. It exhibits potential as an enzyme inhibitor and may interact with specific receptors in cellular pathways. The presence of both the amino and hydroxyl functional groups allows for diverse interactions within biological systems. Research indicates that compounds with similar structures often show significant pharmacological effects, including anti-inflammatory and analgesic properties.
The synthesis of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following steps:
These methods highlight the importance of careful reaction conditions to ensure yield and purity.
(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has various applications in:
Interaction studies of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL focus on its binding affinity to various biological targets. These studies often involve:
Such investigations are crucial for understanding the therapeutic potential and mechanisms of action of this compound.
Several compounds share structural similarities with (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL. A comparison reveals unique features that distinguish them:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL | Different substitution pattern on phenyl ring | Varies in biological activity due to chlorine position |
| 1-Amino-1-(3,5-dibromophenyl)propan-2-OL | Bromine instead of chlorine | Different reactivity and potentially altered biological effects |
| 1-Amino-1-(3,5-difluorophenyl)propan-2-OL | Fluorine atoms instead of chlorine | Unique electronic properties influencing reactivity |
| (2R)-1-(3,5-dichlorophenyl)propan-2-ol | Different stereochemistry | May exhibit distinct pharmacological profiles |
The uniqueness of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL lies in its specific stereochemistry and substitution pattern on the phenyl ring, which significantly influences its chemical behavior and biological interactions .
This comprehensive overview underscores the importance of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL as a valuable compound in both research and application within medicinal chemistry.
The synthesis of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL through traditional organic approaches relies on carefully selected starting materials and optimized reaction conditions. The most commonly employed starting materials include 3,5-dichlorobenzaldehyde, 3,5-dichloroacetophenone, and 3,5-dichloroaniline derivatives, each offering distinct synthetic pathways with varying degrees of efficiency and selectivity [1] [2] .
Table 1: Starting Materials and Reaction Conditions for Traditional Synthesis
| Starting Material | Reaction Type | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|
| 3,5-Dichlorobenzaldehyde | Reduction/Amination | 65-85 | NaBH4, MeOH, 0-25°C |
| 3,5-Dichloroacetophenone | Ketone reduction | 70-90 | LiAlH4, THF, reflux |
| 3,5-Dichloroaniline | Alkylation/Amination | 45-75 | Base, alkyl halide, elevated temp |
| 3,5-Dichlorophenol | Nucleophilic substitution | 50-80 | NH3/amine, catalytic conditions |
| Propanone derivatives | Condensation/Reduction | 60-85 | Acid/base catalysis, moderate heat |
The reduction of 3,5-dichlorobenzaldehyde represents one of the most direct approaches, typically employing sodium borohydride in methanol under mild conditions . This methodology benefits from the availability of the starting aldehyde and the relatively straightforward reaction conditions. However, the stereochemical control in this approach requires careful optimization of reaction parameters including temperature, solvent choice, and the presence of chiral auxiliaries or catalysts [5] [6].
Alternative routes utilizing 3,5-dichloroacetophenone as the starting material involve ketone reduction strategies. Lithium aluminum hydride reduction in tetrahydrofuran under reflux conditions has been demonstrated to provide excellent yields, typically ranging from 70-90% [5]. The reaction optimization involves controlling the addition rate of the reducing agent and maintaining anhydrous conditions to prevent side reactions [7].
The alkylation approach starting from 3,5-dichloroaniline offers flexibility in introducing the propanol chain through nucleophilic substitution reactions [8]. This methodology typically involves the use of appropriate alkyl halides under basic conditions at elevated temperatures. The optimization of this route focuses on the choice of base, solvent system, and reaction temperature to maximize yield while minimizing competing reactions [5].
The separation of enantiomers of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL represents a critical step in achieving the desired stereochemical purity. Various resolution techniques have been developed and optimized to achieve high enantiomeric excess values [9] [10].
Table 2: Resolution Techniques for Enantiomeric Purification
| Resolution Method | Resolving Agent/Conditions | Enantiomeric Excess (%) | Recovery Yield (%) |
|---|---|---|---|
| Crystallization with chiral acids | Tartaric acid, mandelic acid | >95 | 40-50 |
| Enzymatic kinetic resolution | Lipase, transaminase enzymes | >99 | 45-50 |
| Chromatographic separation | Chiral stationary phases | 90-99 | 30-45 |
| Preferential crystallization | Seeding with pure enantiomer | 85-95 | 35-50 |
| Chemical resolution with resolving agents | Chiral amines/acids | >90 | 40-50 |
Classical resolution through crystallization with chiral acids remains one of the most widely employed methods [9]. Tartaric acid and mandelic acid have proven particularly effective as resolving agents, forming diastereomeric salts with distinct solubility properties [11]. The optimization of crystallization conditions, including solvent selection, temperature control, and seeding strategies, is crucial for achieving high enantiomeric excess values exceeding 95% [10].
Preferential crystallization offers an alternative approach that does not require the use of resolving agents [12]. This technique involves the controlled crystallization of racemic mixtures under conditions that favor the precipitation of one enantiomer. The process requires careful optimization of supersaturation levels, temperature profiles, and seeding protocols to achieve effective separation [10].
Biocatalytic synthesis of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL using reductase enzymes represents a highly selective and environmentally friendly approach. Various classes of reductases have been employed, each offering distinct advantages in terms of substrate specificity, enantioselectivity, and reaction conditions [13] [14].
Table 3: Biocatalytic Reductases for Asymmetric Synthesis
| Enzyme Class | Substrate Specificity | Cofactor Requirement | Enantioselectivity (% ee) | Conversion (%) |
|---|---|---|---|---|
| Amine dehydrogenases (AmDH) | α-Hydroxy ketones | NADH/NADPH | >99 | 80-99 |
| Alcohol dehydrogenases (ADH) | Aromatic aldehydes/ketones | NAD+/NADP+ | 90-99 | 70-95 |
| Ketoreductases (KRED) | Prochiral ketones | NADPH | >95 | 85-99 |
| Aldo-keto reductases (AKR) | Carbonyl compounds | NADPH | 85-99 | 60-90 |
| Secondary alcohol dehydrogenases | Secondary alcohols | NAD+/NADP+ | 90-98 | 75-95 |
Amine dehydrogenases have emerged as particularly powerful catalysts for the direct synthesis of chiral amino alcohols from α-hydroxy ketones [13] [14]. These enzymes utilize ammonia as the sole amino donor and exhibit exceptional enantioselectivity, often exceeding 99% enantiomeric excess. The engineered variants of amine dehydrogenases, particularly those derived from Sporosarcina psychrophila, have demonstrated significantly improved catalytic efficiency through directed evolution approaches [14].
The optimization of reductase-mediated reactions involves several critical parameters including cofactor regeneration systems, pH control, and temperature optimization [15] [16]. Cofactor regeneration is typically achieved through coupled enzyme systems, such as formate dehydrogenase for NADH regeneration or glucose dehydrogenase for NADPH recycling [16]. These systems ensure continuous cofactor availability while maintaining the economic viability of the process.
Alcohol dehydrogenases from various sources, including horse liver and thermophilic organisms, have been successfully employed in the synthesis of amino alcohols [15] [17]. The broad substrate specificity of these enzymes allows for the accommodation of various dichlorophenyl derivatives, although reaction optimization is required to achieve high conversion rates and selectivity [18].
Transaminase-catalyzed kinetic resolution represents a highly effective strategy for obtaining enantiomerically pure amino alcohols. This approach exploits the differential reactivity of enzyme-substrate pairs to selectively transform one enantiomer while leaving the other unchanged [19] [20] [21].
Table 4: Transaminase-Catalyzed Kinetic Resolution Systems
| Transaminase Source | Selectivity | Substrate Scope | Reaction Conditions | Product ee (%) |
|---|---|---|---|---|
| Mycobacterium vanbaalenii | (R)-selective | β-Amino alcohols | pH 8.5, 35°C | >99 |
| Pseudomonas putida | (S)-selective | Aromatic amino alcohols | pH 9.0, 40°C | 97-99 |
| Chromobacterium violaceum | (R)-selective | Cyclic amino alcohols | pH 8.0, 30°C | >99 |
| Arthrobacter sp. | (S)-selective | Aliphatic amino alcohols | pH 8.5, 37°C | 95-98 |
| Bacillus megaterium | (R)-selective | Substituted amino alcohols | pH 9.0, 45°C | 98-99 |
The transaminase from Mycobacterium vanbaalenii has demonstrated exceptional performance in the kinetic resolution of β-amino alcohols, including dichlorophenyl derivatives [19]. This enzyme exhibits (R)-selectivity and can achieve conversions approaching the theoretical maximum of 50% with enantiomeric excess values exceeding 99%. The optimization of reaction conditions, particularly pH and temperature control, is critical for maintaining enzyme stability and activity [21].
Pseudomonas putida-derived transaminases offer complementary (S)-selectivity, providing access to both enantiomers of the target compound through appropriate enzyme selection [21]. The substrate scope of these enzymes encompasses a wide range of aromatic amino alcohols, making them particularly suitable for dichlorophenyl-containing substrates.